REACTION_CXSMILES
|
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.S(=O)(=O)(O)O.[CH3:15][C:16](=[CH2:18])[CH3:17]>O.C([O-])(O)=O.[Na+]>[C:16]([C:4]1[CH:3]=[C:2]([CH3:8])[C:1]([OH:9])=[CH:6][C:5]=1[CH3:7])([CH3:18])([CH3:17])[CH3:15] |f:4.5|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C(C1)C)C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was introduced subsurface over 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
some starting xylenol was removed by steam-distillation
|
Type
|
DISTILLATION
|
Details
|
Since the steam-distillation
|
Type
|
CUSTOM
|
Details
|
did not completely remove the starting material
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in hot hexanes
|
Type
|
CUSTOM
|
Details
|
separated from the aqueous phase
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with cold hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=CC1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |